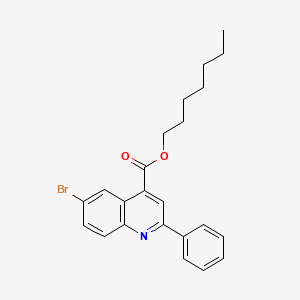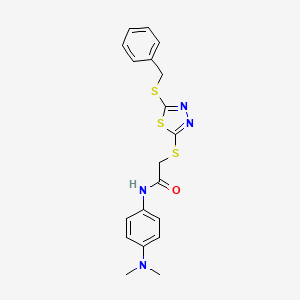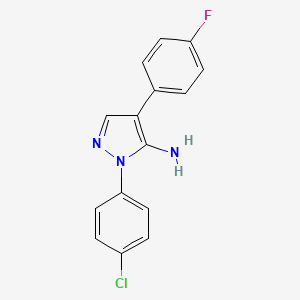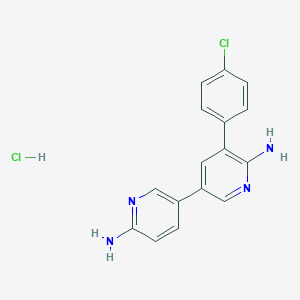
Heptyl 6-bromo-2-phenylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-bromo-2-fenilquinolina-4-carboxilato de heptilo es un compuesto químico con la fórmula molecular C23H24BrNO2 y un peso molecular de 426,357 g/mol . Este compuesto es parte de la familia de la quinolina, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos de investigación.
Métodos De Preparación
La síntesis del 6-bromo-2-fenilquinolina-4-carboxilato de heptilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la bromación de 2-fenilquinolina seguida de esterificación con alcohol heptilo. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para lograr altos rendimientos y pureza . Los métodos de producción industrial pueden implicar la optimización de estas reacciones para escalar el proceso mientras se mantiene la eficiencia y la rentabilidad.
Análisis De Reacciones Químicas
El 6-bromo-2-fenilquinolina-4-carboxilato de heptilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Oxidación y reducción: El anillo de quinolina puede sufrir oxidación o reducción en condiciones específicas, lo que lleva a diferentes derivados.
Hidrólisis del éster: El grupo éster puede hidrolizarse para producir el ácido carboxílico y el alcohol correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, agentes oxidantes y agentes reductores. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El 6-bromo-2-fenilquinolina-4-carboxilato de heptilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura de quinolina del compuesto es conocida por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-bromo-2-fenilquinolina-4-carboxilato de heptilo implica su interacción con objetivos moleculares específicos. El anillo de quinolina puede intercalarse con el ADN, afectando sus procesos de replicación y transcripción. Además, el compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y los objetivos exactos aún están bajo investigación y pueden variar según la aplicación específica .
Comparación Con Compuestos Similares
El 6-bromo-2-fenilquinolina-4-carboxilato de heptilo se puede comparar con otros derivados de quinolina, tales como:
Cloroquina: Conocida por su actividad antimalárica.
Ácido quinolina-4-carboxílico: Un precursor para varios fármacos basados en quinolina.
2-Fenilquinolina: Un análogo más simple sin los sustituyentes éster y bromo.
La singularidad del 6-bromo-2-fenilquinolina-4-carboxilato de heptilo radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas .
Propiedades
Número CAS |
355419-69-1 |
|---|---|
Fórmula molecular |
C23H24BrNO2 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
heptyl 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H24BrNO2/c1-2-3-4-5-9-14-27-23(26)20-16-22(17-10-7-6-8-11-17)25-21-13-12-18(24)15-19(20)21/h6-8,10-13,15-16H,2-5,9,14H2,1H3 |
Clave InChI |
XKBYNATYMHDUDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)
![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)


![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)

